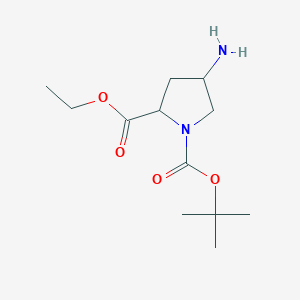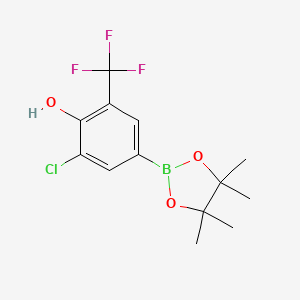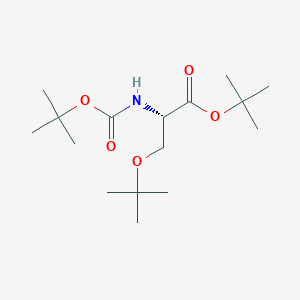
Boc-Ser(tBu)-OtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Ser(tBu)-OtBu, also known as tert-butoxycarbonyl-O-tert-butyl-L-serine tert-butyl ester, is a compound commonly used in peptide synthesis. It is characterized by the presence of tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups, which are used to protect the amino and hydroxyl groups of serine, respectively. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(tBu)-OtBu typically involves the protection of the amino and hydroxyl groups of serine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is then protected using tert-butyl chloride in the presence of a base like sodium hydride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and are carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Ser(tBu)-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tBu protecting groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: Replacement of the tBu group with other functional groups using nucleophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane.
Coupling: DIC and HOBt in dimethylformamide (DMF) or dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: Serine or its derivatives.
Coupling: Peptides or peptide derivatives.
Substitution: Functionalized serine derivatives.
Applications De Recherche Scientifique
Boc-Ser(tBu)-OtBu has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Boc-Ser(tBu)-OtBu primarily involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group by forming a stable carbamate, which can be removed under acidic conditions. The tBu group protects the hydroxyl group and can be removed using nucleophiles or acids. These protecting groups allow for selective reactions to occur at other functional groups without interference .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Ser(tBu)-OH: Similar to Boc-Ser(tBu)-OtBu but lacks the tert-butyl ester group.
Boc-Ser-OH: Contains only the Boc protecting group on the amino group.
Fmoc-Ser(tBu)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino protection
Uniqueness
This compound is unique due to the presence of both Boc and tBu protecting groups, which provide dual protection for the amino and hydroxyl groups of serine. This dual protection allows for greater flexibility and selectivity in peptide synthesis compared to compounds with only one protecting group .
Propriétés
Formule moléculaire |
C16H31NO5 |
|---|---|
Poids moléculaire |
317.42 g/mol |
Nom IUPAC |
tert-butyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H31NO5/c1-14(2,3)20-10-11(12(18)21-15(4,5)6)17-13(19)22-16(7,8)9/h11H,10H2,1-9H3,(H,17,19)/t11-/m0/s1 |
Clé InChI |
LSGJCZOVTUGODC-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


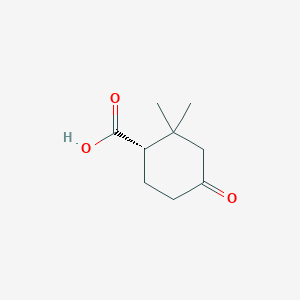
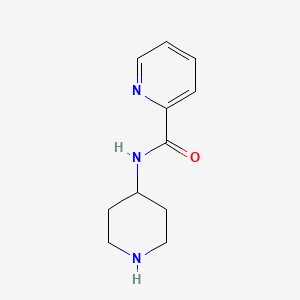
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)
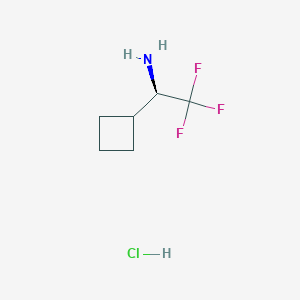
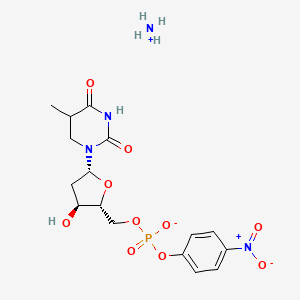
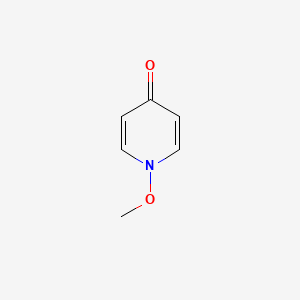
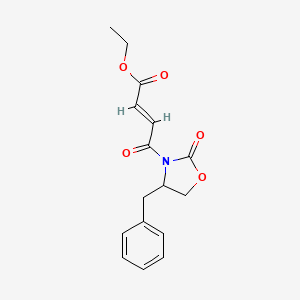
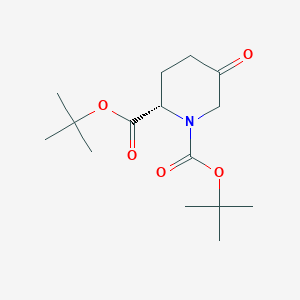
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)
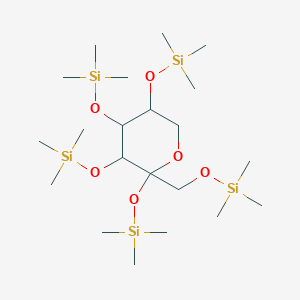
![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)
